Lipophilicity Tuning: XLogP3 Reduction vs. 4-Chlorobenzyl Analog
The target compound, N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide, demonstrates a strategically lower computed XLogP3 of 2.0 compared to 2.2 for the direct analog N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. This lower lipophilicity is a direct consequence of the 2-ethoxyphenyl substitution versus the chlorobenzyl group [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-26-4): 2.2 |
| Quantified Difference | Δ XLogP3 = -0.2 (approximately 9% reduction) |
| Conditions | XLogP3 is a computational prediction based on atom-type and correction factors, consistent across both compounds using the same PubChem Cactvs engine. |
Why This Matters
Reduced lipophilicity is a key parameter for improving aqueous solubility and reducing metabolic clearance, a crucial differentiator for in vivo assay development.
- [1] PubChem. (2025). Compound Summary for CID 16886556: N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 16886491: N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. National Center for Biotechnology Information. View Source
